2-Amino-3,5,6-trifluorobenzoic acid
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Overview
Description
2-Amino-3,5,6-trifluorobenzoic acid is a compound with the chemical formula C7H4F3NO2. It is characterized by the presence of amino and trifluoromethyl functional groups. This compound is known for its applications in pharmaceutical research and development, particularly as a building block in the synthesis of various pharmaceutical compounds targeting diseases such as cancer and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5,6-trifluorobenzoic acid typically involves the introduction of amino and trifluoromethyl groups onto a benzoic acid scaffold. One common method involves the nitration of 3,5,6-trifluorobenzoic acid followed by reduction to introduce the amino group. The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5,6-trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The amino group can also engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
2-Amino-3,5,6-trifluorobenzoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of anti-cancer and anti-inflammatory drugs.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-3,5,6-trifluorobenzoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The amino group facilitates the formation of hydrogen bonds, further stabilizing the interaction with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trifluorobenzoic acid: A trifluorinated analogue of benzoic acid used in similar applications.
4-Amino-2,3,5,6-tetrafluorobenzoic acid: Another fluorinated benzoic acid derivative with applications in chemical research.
Uniqueness
2-Amino-3,5,6-trifluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties such as enhanced lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical research for the development of drugs with improved pharmacological profiles .
Properties
IUPAC Name |
2-amino-3,5,6-trifluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLTYMNXVLKLAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(=O)O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153704-09-7 |
Source
|
Record name | 2-amino-3,5,6-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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